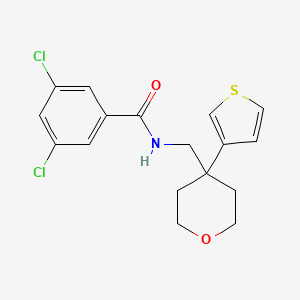

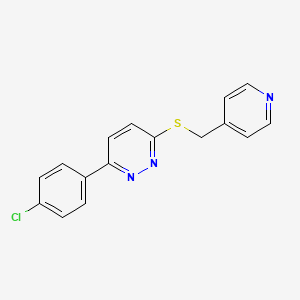

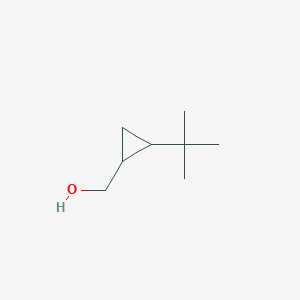

![molecular formula C14H19N3O2 B2441725 Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate CAS No. 1251005-78-3](/img/structure/B2441725.png)

Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate” is a complex organic compound . It’s a derivative of tert-butyl alcohol, which is the simplest tertiary alcohol .

Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O2 . It has a molecular weight of 261.320 . The exact structure can be determined using techniques like NMR spectroscopy .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 417.6±45.0 °C at 760 mmHg . The melting point is not available . The flash point is 206.3±28.7 °C .Applications De Recherche Scientifique

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

This compound is a key intermediate in the synthesis of spiropiperidine lactam-based inhibitors targeting acetyl-CoA carboxylase (ACC). The unique N-2 tert-butyl pyrazolospirolactam core, synthesized from related precursors, plays a critical role in the development of novel ACC inhibitors, showcasing the compound's utility in creating potent analogues with potential therapeutic applications (Huard et al., 2012).

Latent 1,3- and 1,4-Dipoles for Cycloaddition Reactions

The tert-butyl substituted azetidine derivative serves as a masked dipole, facilitating formal [3+2] and [4+2] cycloaddition reactions with nitriles and carbonyl substrates. This application highlights its role in generating structurally diverse cyclic compounds, including imidazolines and oxazolidines, which are of significant interest in medicinal chemistry and organic synthesis (Yadav & Sriramurthy, 2005).

Synthesis and Chemical Transformations

This compound also finds application in the synthesis and subsequent reactions leading to complex molecular structures. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, derived from similar precursors, was reacted with maleic anhydride to form intricate adducts, illustrating the compound's versatility in synthetic organic chemistry and its contribution to expanding the toolkit for chemical transformations (Moskalenko & Boev, 2014).

Synthesis of Spirofluorenes

The synthesis of spirofluorenes, which are of biological interest, from derivatives including tert-butyl substituted azetidines, underscores its utility in the creation of compounds with potential biological activities. These spiro compounds were explored for their antiallergic properties, demonstrating the broader implications of using this azetidine derivative in drug discovery and development (Abou-Gharbia et al., 1978).

Mirror Symmetry in Crystal Structures

The compound has also been utilized in studies focusing on crystal structures, where derivatives exhibit interesting properties such as mirror symmetry. These studies contribute to a deeper understanding of molecular geometries and the potential for designing molecules with specific optical properties (Dong et al., 1999).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-azetidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-13(2,3)19-12(18)17-8-14(9-17)7-16-10-5-4-6-15-11(10)14/h4-6,16H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVPRPWBTDBCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

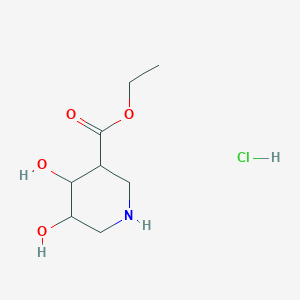

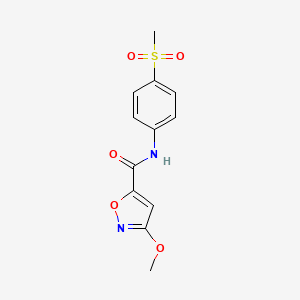

![2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441644.png)

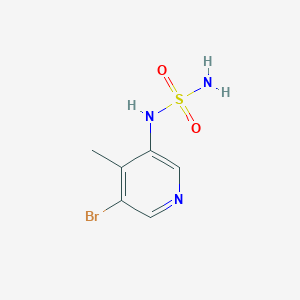

![Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2441645.png)

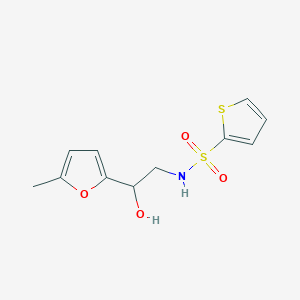

![N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2441646.png)

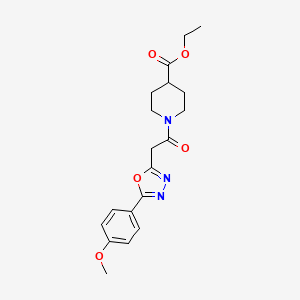

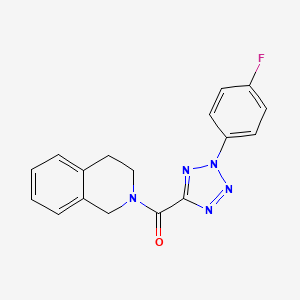

![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)